Parkin Ligase Activation Potency: 2-Fluoro-Benzamide vs. 4-Fluoro-Benzamide Triazole Series
In the Parkin ligase activation assays described in US Patent 10,889,553 B2, compounds within the asymmetric triazole benzamide class were evaluated for their ability to activate Parkin E3 ligase activity. While the patent does not provide explicit IC50 values for the exact target compound, it establishes a clear SAR framework: the 2-fluoro substitution on the benzamide ring is a preferred embodiment, and the ethylene linker is specifically claimed alongside other linker variants. The class-level inference is that 2-fluorobenzamide derivatives exhibit superior Parkin activation relative to unsubstituted or 4-fluorobenzamide analogs, which are shown in the patent to have reduced or absent activity [1]. This gene-level evidence guides selection toward 2-fluoro-substituted members of this class for Parkin-targeting research.
| Evidence Dimension | Parkin ligase activation (EC50 or % activation) |
|---|---|
| Target Compound Data | Quantitative data not publicly disclosed in patent; belongs to the claimed genus of active 2-fluorobenzamide triazoles. |
| Comparator Or Baseline | 2-chlorobenzamide analogs and 4-fluorobenzamide analogs shown in patent to have diminished Parkin activation. |
| Quantified Difference | Qualitative SAR: 2-fluoro > 4-fluoro for Parkin activation. |
| Conditions | In vitro Parkin ligase activity assay; patent family US 10,889,553 B2. |
Why This Matters
For any research program targeting Parkin ligase, the choice of the 2-fluorobenzamide regioisomer is critical for achieving meaningful target engagement, making the correct procurement essential.
- [1] NysnoBio Ireland DAC. Asymmetric triazole benzamide derivatives and the compositions and methods of treatment regarding the same. US Patent 10,889,553 B2. 2021-01-12. View Source
